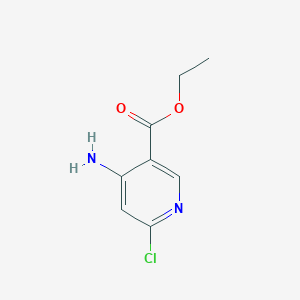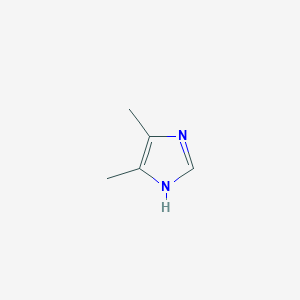![molecular formula C13H10ClNO4 B189433 Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 26893-17-4](/img/structure/B189433.png)
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Vue d'ensemble
Description
Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a chemical compound with the molecular formula C13H10ClNO4 . It is used in proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, involves several steps. For instance, six quinoline derivatives containing quaternary ammonium salts and acyl chloride groups were synthesized from ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a dioxolo ring and a carboxylate group. The molecular weight of this compound is 279.68 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to be a precursor in the synthesis of various quinoline derivatives .Physical And Chemical Properties Analysis
This compound is a solid compound . It is hygroscopic, meaning it absorbs moisture from the air . The compound has a molecular weight of 279.68 .Applications De Recherche Scientifique
Facile Synthesis and Application : A study by Yang Li (2015) in "Research on Chemical Intermediates" describes a visible-light-induced radical bromination method for synthesizing ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. This method improved yield by 46% compared to previous methods and led to the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers via Williamson reaction, indicating potential for further chemical synthesis applications (Yang Li, 2015).
Synthesis of 2-Bromomethyl Substituted Ethyl [1,3]dioxolo[4,5-g] Quinoline-7-Carboxylate : Another study by Li Yan (2014) in "Chemical Research and Application" also focuses on the efficient synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using a similar method, highlighting its relevance in chemical synthesis (Li Yan, 2014).
Synthesis of Novel Thiazapodophyllotoxin Analogues : Tuanjie Li et al. (2015) in "Bioorganic & Medicinal Chemistry Letters" discuss a catalyst-free synthesis of novel analogues of podophyllotoxins, which are potentially useful in anticancer activity screening. This methodology includes using ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate and demonstrates the compound's utility in medicinal chemistry (Tuanjie Li et al., 2015).
Antibacterial Activity of Oxolinic Acid : Y. Hikichi (1993) in the "Japanese Journal of Phytopathology" explores the antibacterial activity of oxolinic acid, a derivative developed from quinoline, against gram-negative bacteria including Pseudomonas glumae. This highlights the compound's potential in developing antibacterial agents (Y. Hikichi, 1993).
Synthesis of Dyes for Liquid Crystal Displays : V. Bojinov and I. Grabchev (2003) in "Organic Letters" synthesized new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, showing potential for application in liquid crystal displays due to their excellent orientation parameter in nematic liquid crystal (V. Bojinov & I. Grabchev, 2003).
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with certain enzymes and proteins
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-2-17-13(16)8-5-15-9-4-11-10(18-6-19-11)3-7(9)12(8)14/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDOHPSCFUSFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC3=C(C=C2N=C1)OCO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356444 | |
| Record name | ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26893-17-4 | |
| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















